N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 394.58 g/mol. The compound is characterized by its unique structure, which includes multiple functional groups, making it a candidate for various applications in medicinal chemistry and drug development.
This compound falls under the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. Its specific structure suggests potential interactions with biological targets, possibly functioning as a pharmacological agent.
The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide can be approached through several methods, typically involving multi-step organic synthesis techniques.
The molecular structure of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is complex, featuring several rings and functional groups that influence its chemical behavior.
InChI=1S/C24H30N2OS/c27-24(22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-18-19-10-14-26(15-11-19)23-12-16-28-17-13-23/h1-9,19,23H,10-18H2,(H,25,27)
This representation highlights the connectivity of atoms within the molecule.
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCSCC4
These structural formulas provide insight into the compound's geometry and functional groups.
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide may participate in various chemical reactions due to its functional groups.
The mechanism of action for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is not fully elucidated but can be hypothesized based on its structure.
The compound may interact with specific receptors or enzymes in biological systems due to its structural motifs. Potential mechanisms include:
Understanding the physical and chemical properties of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is crucial for its application in research.
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide shows promise in several scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4